Modulated Lipophilicity (LogP 0.48) Enhances Aqueous Solubility Relative to N-Benzylpiperidine-4-carboxamide
N-(4-Methoxybenzyl)piperidine-4-carboxamide exhibits a calculated LogP of 0.48, which is substantially lower than the LogP of 1.1 for the closely related N-benzylpiperidine-4-carboxamide [1]. This 56% reduction in lipophilicity, attributed to the electron-donating methoxy group, translates to improved aqueous solubility and potentially better oral bioavailability, a critical parameter for lead optimization in drug discovery .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.48 (calculated) |
| Comparator Or Baseline | N-benzylpiperidine-4-carboxamide: 1.1 (XLogP3-AA) |
| Quantified Difference | 0.62 log units lower (56% reduction) |
| Conditions | Calculated using XLogP3 algorithm (PubChem) for comparator; source for target compound Hit2Lead. |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific binding, facilitating in vitro assays and enhancing developability profiles.
- [1] PubChem. N-benzylpiperidine-4-carboxamide. CID 3868064. XLogP3-AA. Accessed 2026. View Source
